Cas no 1207010-35-2 (1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one)

1-Propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a heterocyclic compound featuring a quinolin-4-one core linked to a 1,2,4-oxadiazole moiety substituted with a 3,4,5-trimethoxyphenyl group. This structure suggests potential biological activity, particularly in medicinal chemistry applications, due to the presence of pharmacophoric elements such as the oxadiazole and trimethoxyphenyl groups. The compound may exhibit stability under physiological conditions, making it suitable for further pharmacological evaluation. Its synthetic versatility allows for derivatization, enabling structure-activity relationship studies. The trimethoxy substitution could enhance binding affinity in certain targets, while the propyl side chain may influence solubility and pharmacokinetic properties. Further characterization is recommended to confirm its specific applications.
1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one structure
1207010-35-2 structure
Product Name:1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
CAS No:1207010-35-2
MF:C23H23N3O5
MW:421.445825815201
CID:5390980
Update Time:2025-06-15

1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
    • 1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
    • Inchi: 1S/C23H23N3O5/c1-5-10-26-13-16(20(27)15-8-6-7-9-17(15)26)23-24-22(25-31-23)14-11-18(28-2)21(30-4)19(12-14)29-3/h6-9,11-13H,5,10H2,1-4H3
    • InChI Key: LEIDXTWGARNNPC-UHFFFAOYSA-N
    • SMILES: N1(CCC)C2=C(C=CC=C2)C(=O)C(C2ON=C(C3=CC(OC)=C(OC)C(OC)=C3)N=2)=C1

Computed Properties

  • Exact Mass: 421.164
  • Monoisotopic Mass: 421.164
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 645
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.9A^2

1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$57.0 2023-09-10
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Additional information on 1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one

Comprehensive Analysis of 1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one (CAS No. 1207010-35-2): Properties, Applications, and Research Insights

The compound 1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one (CAS No. 1207010-35-2) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and materials science research. Its complex architecture combines a quinolin-4-one core with a 1,2,4-oxadiazole moiety and a 3,4,5-trimethoxyphenyl substituent, making it a promising candidate for diverse applications. Researchers are particularly interested in its potential as a kinase inhibitor scaffold due to the presence of the oxadiazole ring, which is known to mimic peptide bonds and enhance bioavailability.

In recent years, the demand for heterocyclic compounds like 1207010-35-2 has surged, driven by their utility in drug discovery pipelines. The trimethoxyphenyl group in this compound is noteworthy, as similar structural motifs are found in microtubule-targeting agents, sparking investigations into its anti-proliferative properties. Computational studies suggest that the 1,4-dihydroquinolin-4-one framework may contribute to DNA intercalation, aligning with current trends in cancer therapeutics research.

The synthesis of 1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one typically involves multi-step protocols, including cyclocondensation reactions between appropriately functionalized precursors. Analytical characterization via HPLC-MS and NMR spectroscopy confirms the high purity required for biological evaluations. This aligns with industry demands for structure-activity relationship (SAR) studies, where researchers frequently search for "SAR optimization strategies for oxadiazole derivatives" or "bioisosteric replacements for quinoline-based drugs."

From a materials science perspective, the π-conjugated system in this compound exhibits interesting photophysical properties. The oxadiazole-quinoline hybrid structure shows potential for organic electronics, particularly in OLED applications where electron-transport materials are sought. This connects with growing interest in "small molecule semiconductors" and "thermal stability of heterocyclic emitters," which are trending topics in materials science forums.

Stability studies of CAS 1207010-35-2 under various pH conditions reveal its robustness in physiological environments, addressing common queries about "metabolic stability of nitrogen-containing heterocycles." The propyl side chain appears to strike a balance between lipophilicity and solubility - a crucial consideration in modern medicinal chemistry workflows where researchers often search for "optimizing logP in lead compounds."

Patent literature indicates that derivatives of this scaffold are being explored for neuroprotective effects, coinciding with increased public interest in "small molecules for neurodegenerative diseases." The 1,2,4-oxadiazole ring's ability to serve as a hydrogen bond acceptor makes it particularly valuable in designing CNS-penetrant compounds, a hot topic in drug development circles.

Environmental fate studies of 1207010-35-2 demonstrate moderate biodegradability, responding to industry concerns about "green chemistry metrics for pharmaceutical intermediates." The compound's low ecotoxicity profile makes it attractive compared to traditional heteroaromatic systems, aligning with ESG (Environmental, Social, and Governance) principles gaining traction across chemical industries.

Recent advances in flow chemistry have enabled more efficient synthesis of such complex molecules, addressing search trends like "continuous processing for heterocyclic compounds." The 3,4,5-trimethoxy substitution pattern continues to draw attention, as evidenced by frequent queries about "methoxy group effects on biological activity" in scientific databases.

In conclusion, 1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one represents a versatile molecular platform with cross-disciplinary applications. Its unique combination of pharmacophore elements and material properties ensures it will remain a subject of intense research, particularly as scientists seek answers to questions about "multi-target drug design" and "molecular engineering of functional materials."

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